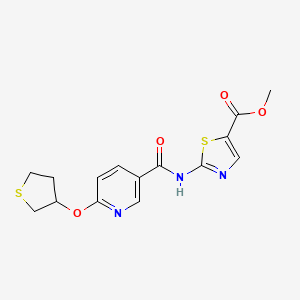

Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . This ring is known for its aromatic properties, which means it has a special type of stability due to a phenomenon called resonance .Chemical Reactions Analysis

Thiazole compounds are known for their reactivity. Due to their aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties . The presence of the thiophene unit in the compound suggests potential for use as an antimicrobial agent. It could be investigated for efficacy against various bacterial strains and its mechanism of action could be studied to understand how it interacts with microbial cell walls or DNA.

Anticancer Potential

Both thiophene and thiazole rings have been associated with anticancer activities . The compound could be explored for its cytotoxic effects on cancer cell lines. Research could focus on its ability to inhibit cell proliferation, induce apoptosis, or interfere with cancer cell metabolism.

Anti-Inflammatory Applications

Thiophene is known to exhibit anti-inflammatory effects . This compound could be applied in the development of new anti-inflammatory drugs, potentially offering a novel mechanism of action or improved pharmacokinetics over existing medications.

Neuroprotective Effects

Thiazole derivatives have shown promise in neuroprotection . The compound could be researched for its potential to protect neuronal cells from damage or death caused by neurodegenerative diseases or brain injuries.

Antioxidant Properties

Both thiophene and thiazole have been reported to possess antioxidant properties . This compound could be useful in combating oxidative stress, which is implicated in various diseases, including aging and chronic inflammation.

Antidiabetic Activity

Thiazole derivatives have been linked to antidiabetic effects . The compound could be studied for its potential to modulate blood glucose levels, improve insulin sensitivity, or protect pancreatic beta cells.

Material Science Applications

Outside of medicinal chemistry, the structural features of thiophene and thiazole make them interesting for material science applications . This compound could be part of research into new materials for electronic or photovoltaic devices.

Mécanisme D'action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Propriétés

IUPAC Name |

methyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-21-14(20)11-7-17-15(24-11)18-13(19)9-2-3-12(16-6-9)22-10-4-5-23-8-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLNZJACJFCLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2952790.png)

![4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2952795.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)

![4-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2952797.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide](/img/structure/B2952799.png)

![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2952802.png)

![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2952806.png)

![ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2952808.png)

![1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2952809.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2952812.png)